![molecular formula C16H17NOS B1381457 2-[3-(Benzyloxy)phenyl]-1,3-thiazolidine CAS No. 1046696-30-3](/img/structure/B1381457.png)
2-[3-(Benzyloxy)phenyl]-1,3-thiazolidine
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Overview
Description
2-[3-(Benzyloxy)phenyl]-1,3-thiazolidine is a chemical compound with the CAS Number: 1046696-30-3 . It has a molecular weight of 271.38 .
Molecular Structure Analysis
The InChI code for 2-[3-(Benzyloxy)phenyl]-1,3-thiazolidine is 1S/C16H17NOS/c1-2-5-13(6-3-1)12-18-15-8-4-7-14(11-15)16-17-9-10-19-16/h1-8,11,16-17H,9-10,12H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
2-[3-(Benzyloxy)phenyl]-1,3-thiazolidine is a solid compound . It is hygroscopic, meaning it absorbs moisture from the air .Scientific Research Applications
Chemical Structure and Interactions
The chemical structure of thiazolidine derivatives, including compounds similar to 2-[3-(Benzyloxy)phenyl]-1,3-thiazolidine, reveals that these molecules often have planar configurations that enable significant interactions within their molecular environments. For example, a study by Dai et al. explored a related thiazolidine compound, highlighting its planar unit and its weak intermolecular interactions, which are crucial for its biological activity (Dai et al., 2007).
Antimicrobial Properties
Thiazolidine derivatives have been explored for their antimicrobial properties. Gouda et al. synthesized various thiazolidinone and thiazolidine derivatives and evaluated their antimicrobial efficacy, finding some compounds exhibited promising activities (Gouda et al., 2010). This suggests potential applications of 2-[3-(Benzyloxy)phenyl]-1,3-thiazolidine in developing new antimicrobial agents.
Antioxidant and Antitumor Activities
Further research into thiazolidine derivatives has revealed their potential in treating cancer. Gouda and Abu-Hashem reported the synthesis of thiazolidine and thiazolidinone derivatives and their evaluation for antioxidant and antitumor activities, demonstrating some compounds' promising efficacy (Gouda & Abu-Hashem, 2011). This finding opens avenues for 2-[3-(Benzyloxy)phenyl]-1,3-thiazolidine in cancer research.
Biological Compound Potential
The synthesis of thiazolidinones incorporating important moieties like 1,3-benzodioxole suggests their potential as biological compounds. Masteloto et al. demonstrated a straightforward synthesis method for such compounds, indicating the versatile applicability of thiazolidinones in medicinal chemistry (Masteloto et al., 2015).
Inhibition of Matrix Metalloproteinases (MMPs)
The ability of thiazolidinone derivatives to inhibit MMPs, which are involved in tissue damage and inflammation, has been studied. Incerti et al. synthesized compounds that showed significant inhibition of MMP-9, highlighting their potential in treating inflammatory diseases and promoting wound healing (Incerti et al., 2018).
Safety And Hazards
properties
IUPAC Name |
2-(3-phenylmethoxyphenyl)-1,3-thiazolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS/c1-2-5-13(6-3-1)12-18-15-8-4-7-14(11-15)16-17-9-10-19-16/h1-8,11,16-17H,9-10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHXREBBMPUELS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Benzyloxy)phenyl]-1,3-thiazolidine |
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